molecular formula C14H20O3 B6357989 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester CAS No. 1518838-89-5

2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester

Cat. No.: B6357989
CAS No.: 1518838-89-5
M. Wt: 236.31 g/mol
InChI Key: VHDQDADPVWLNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester is an organic compound with the molecular formula C14H20O3. It consists of 20 hydrogen atoms, 14 carbon atoms, and 3 oxygen atoms . This compound is a derivative of phenylacetic acid and is characterized by the presence of ethoxy and dimethyl groups on the phenyl ring.

Preparation Methods

The synthesis of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester can be achieved through various synthetic routes. One common method involves the esterification of 2,5-Dimethyl-4-ethoxy-phenylacetic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield .

Chemical Reactions Analysis

2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid for hydrolysis, lithium aluminum hydride for reduction, and various Grignard reagents for the formation of tertiary alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding acid and alcohol. Additionally, it can participate in nucleophilic acyl substitution reactions, where the ester group is replaced by a nucleophile .

Comparison with Similar Compounds

2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 2-(4-ethoxy-2,5-dimethylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-5-16-13-8-10(3)12(7-11(13)4)9-14(15)17-6-2/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDQDADPVWLNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.